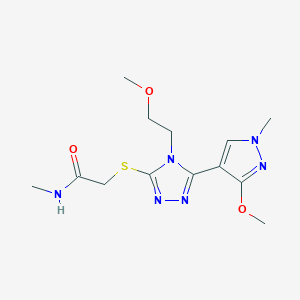
2,3-dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, also known as URB597, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. URB597 belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known to increase the levels of endocannabinoids in the brain.
Aplicaciones Científicas De Investigación
Conducting Polymers from Pyrrole Derivatives
A study on derivatized bis(pyrrol-2-yl) arylenes, including pyrrole derivatives, highlighted the synthesis of conducting polymers. These polymers, derived from low oxidation potential monomers, exhibit stability in their conducting form, signifying potential in electronic applications (G. Sotzing, J. Reynolds, A. Katritzky, J. Soloducho, S. Belyakov, R. P. Musgrave, 1996).
Metal–Organic Frameworks (MOFs)
Research into carboxylate-assisted ethylamide metal–organic frameworks explored their synthesis, structure, thermostability, and luminescence. These MOFs, incorporating naphthalene and other organic compounds, could have implications in material science and engineering for their unique structural properties and potential application in luminescence-based sensing (Gong-ming Sun et al., 2012).
Antagonists for Obesity Treatment
A study identified a substituted 4-aminopiperidine with activity in an MCH assay, leading to the development of MCH antagonists. This research is relevant for understanding the chemical's potential role in obesity treatment through modification at benzoyl and naphthylmethyl substitution sites (Nick K. Kim et al., 2006).
Chemosensors for Transition Metal Ions
A study on naphthoquinone-based chemosensors for transition metal ions provided insights into molecular recognition abilities. These ligands show remarkable selectivity towards Cu2+ ions, indicating potential applications in metal ion detection and environmental monitoring (Prajkta Gosavi-Mirkute et al., 2017).
Aggregation Enhanced Emission Properties
Research on pyridyl substituted benzamides connected to 1,8-naphthalimide demonstrated luminescent properties in DMF solution and solid state. These compounds form nano-aggregates with enhanced emission in aqueous-DMF solution, suggesting applications in optoelectronics and sensor technologies (A. Srivastava et al., 2017).
Synthesis of Polyimides with UV Shielding Behavior
A series of polyimides based on ether-linked cyclohexyldiamine were synthesized and characterized for their ultraviolet shielding ability. These findings could lead to applications in coatings for aerospace and liquid crystal displays (R. Revathi et al., 2015).
Photosensitive Poly(benzoxazole)
The development of a photosensitive poly(benzoxazole) precursor demonstrated sensitivity and contrast suitable for fine positive imaging. This research has implications in the field of photolithography and material science (K. Ebara et al., 2003).
Propiedades
IUPAC Name |
2,3-dimethoxy-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-29-23-14-8-13-21(24(23)30-2)25(28)26-17-22(27-15-5-6-16-27)20-12-7-10-18-9-3-4-11-19(18)20/h3-4,7-14,22H,5-6,15-17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQDEZRJUMWORR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-methoxybenzoyl)-5-(3-methoxybenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2852339.png)



![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2852347.png)



methanone](/img/structure/B2852354.png)




![4-ethyl-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2852362.png)